6-(3,4-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine
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Overview
Description
6-(3,4-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their broad pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and thiourea.
Cyclization: The substituted aniline reacts with thiourea under acidic conditions to form the pyrimidine ring.
Final Product: The final product is obtained after purification, typically through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Purification: Using industrial-scale purification techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6-(3,4-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine involves:
Comparison with Similar Compounds
Similar Compounds
Rociletinib: An antineoplastic drug with a pyrimidine moiety.
Osimertinib: Another antineoplastic drug with similar structural features.
Uniqueness
6-(3,4-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C12H7Cl2F3N2S |
---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H7Cl2F3N2S/c1-20-11-18-9(5-10(19-11)12(15,16)17)6-2-3-7(13)8(14)4-6/h2-5H,1H3 |
InChI Key |
RNLBGVNAXUINSN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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